4-Isopropoxyphenol

Beschreibung

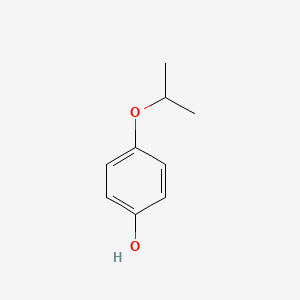

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYQMWSESURNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064725 | |

| Record name | Phenol, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7495-77-4 | |

| Record name | 4-Isopropoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKT4VD4W9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Isopropoxyphenol and Its Analogues

Established Synthetic Pathways for 4-Isopropoxyphenol Production

Sulfonation of this compound in the Synthesis of Sulfone-Containing Phenolic Compounds

This compound serves as a precursor in the synthesis of more complex molecules, such as 4-((4-isopropoxyphenyl)sulfonyl)phenol (B156505). This sulfone-containing phenolic compound is synthesized through the sulfonation of this compound. A common method involves reacting this compound with chlorosulfonic acid. The reaction is typically conducted under controlled temperature conditions, often between 0–5°C, to manage the exothermic nature of the reaction and minimize the formation of side products like sulfonic acid derivatives. The use of an anhydrous base like pyridine (B92270) helps to neutralize the hydrochloric acid byproduct. Polar aprotic solvents, such as dichloromethane, are often used to enhance the reactivity of the components.

The resulting 4-((4-isopropoxyphenyl)sulfonyl)phenol has applications as an intermediate in the synthesis of anticancer agents and as a replacement for bisphenol A (BPA) in thermal paper production.

Alkylation Reactions Employing Isopropyl Halides or Alcohols on Hydroquinone (B1673460) Derivatives

An alternative approach involves the reaction of hydroquinone with an isopropyl alcohol in the presence of an acid catalyst. core.ac.uk The synthesis of 4-methoxyphenol (B1676288) has been reported by reacting hydroquinone with methanol (B129727) in the presence of 1,4-benzoquinone (B44022) and sulfuric acid. core.ac.uk A similar principle could be applied using isopropanol (B130326) to yield this compound.

A process for preparing o-isopropoxyphenol involves reacting pyrocatechol (B87986) with an isopropyl halide in the presence of a solid alkaline base and a solid-liquid phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. google.com This reaction is typically carried out in an organic solvent under a nitrogen atmosphere. google.com While this specific patent describes the synthesis of the ortho-isomer, the underlying principles of phase-transfer catalysis could be adapted for the synthesis of the para-isomer from hydroquinone.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, new methods for synthesizing phenolic compounds are being explored. These approaches often focus on milder reaction conditions, the use of less toxic reagents, and improved energy efficiency.

Electrocatalytic Hydrogenation for Aryl Ether Cleavage in Related Alkoxyphenols

Electrocatalytic hydrogenation (ECH) presents a green chemistry approach for the cleavage of aryl ether bonds, a key transformation in lignin (B12514952) valorization and potentially applicable to the synthesis or modification of alkoxyphenols. rsc.orgosti.gov This method operates at mild temperatures and atmospheric pressure, using in-situ generated hydrogen to cleave ether bonds and saturate aromatic rings. osti.gov

Studies on lignin model compounds, such as guaiacol (B22219) (2-methoxyphenol), have shown that ECH using Raney-Nickel electrodes can effectively cleave the aryl ether (C-O) bond to produce phenol (B47542), which is then further hydrogenated to cyclohexanol. rsc.org The cleavage of arene-OR bonds occurs at similar rates regardless of the size of the R-group. rsc.org This suggests that the isopropoxy group in this compound could also be susceptible to cleavage under these conditions, potentially offering a pathway for its conversion to other useful compounds or, in reverse, a method for its synthesis if the reaction can be controlled.

Research has also investigated the ECH of various aryl ethers using different catalysts. For example, ruthenium supported on activated carbon cloth has been used to cleave the 4-O-5 ether linkage found in lignin model compounds. osti.gov The efficiency of these reactions can be influenced by factors such as the electrolyte solution, substrate concentration, and current density. osti.gov

Microwave-Assisted Synthetic Protocols for Phenolic Compounds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including faster reaction times, cleaner reactions, and improved energy efficiency. mdpi.comoatext.com These benefits are attributed to the ability of microwaves to directly and rapidly heat the reaction mixture. oatext.com

This technology has been successfully applied to a variety of organic transformations, including the synthesis of α,β-unsaturated compounds and various heterocyclic systems. oatext.combeilstein-journals.orgnih.gov For instance, the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds can be carried out efficiently under microwave irradiation in the absence of a solvent. oatext.com

In the context of phenolic compounds, microwave irradiation has been used for the ring-opening of epoxidized vegetable oils to produce polyols, a key component in the synthesis of polyurethanes. mdpi.com This process, which converts epoxy groups to hydroxyl groups, is significantly faster under microwave heating compared to conventional methods. mdpi.com Furthermore, a general procedure for the synthesis of 2-substituted tetrahydro-1,3-thiazepines involves a microwave-assisted cyclization of 4-thioamidobutanols. beilstein-journals.org While direct microwave-assisted synthesis of this compound from hydroquinone and an isopropyl source is not explicitly detailed in the provided search results, the successful application of this technology to a wide range of organic reactions suggests its potential for developing a rapid and efficient synthesis protocol for this compound.

Advanced Spectroscopic and Chromatographic Characterization of 4 Isopropoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.

The synthesis of 4-isopropoxyphenol typically involves the reaction of hydroquinone (B1673460) with an isopropylating agent like 2-bromopropane (B125204). The ¹H and ¹³C NMR spectra of these precursors and the final product are distinct and allow for the monitoring of the reaction progress and confirmation of the desired structure.

Precursor: Hydroquinone

In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the ¹H NMR spectrum of hydroquinone shows a singlet for the four aromatic protons due to the molecule's symmetry. rsc.org The two hydroxyl protons also appear as a singlet. In the ¹³C NMR spectrum, two signals are observed for the aromatic carbons: one for the two carbons bearing the hydroxyl groups and another for the four unsubstituted aromatic carbons. rsc.org

Precursor: 2-Bromopropane

The ¹H NMR spectrum of 2-bromopropane in deuterated chloroform (B151607) (CDCl₃) typically displays a septet for the single proton on the secondary carbon, which is split by the six equivalent protons of the two methyl groups. libretexts.org These six methyl protons appear as a doublet. libretexts.org The ¹³C NMR spectrum shows two signals corresponding to the methine carbon and the two equivalent methyl carbons. docbrown.info

Product: this compound

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the isopropoxy group: a septet for the methine proton and a doublet for the six methyl protons. The aromatic region is more complex than that of hydroquinone, typically showing two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet for the phenolic hydroxyl proton is also observed.

The ¹³C NMR spectrum of this compound provides further structural confirmation, with distinct signals for the two types of aromatic carbons (those bonded to oxygen and those bonded to hydrogen), as well as signals for the methine and methyl carbons of the isopropoxy group.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound and Precursors

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Hydroquinone | DMSO-d6 | Aromatic H: ~6.6 (s, 4H), OH: ~8.8 (s, 2H) | C-O: ~150, C-H: ~116 |

| 2-Bromopropane | CDCl₃ | CH: ~4.3 (septet, 1H), CH₃: ~1.7 (d, 6H) libretexts.org | CH: ~45, CH₃: ~25 docbrown.info |

| This compound | CDCl₃ | Aromatic H: ~6.8 (m, 4H), CH: ~4.4 (septet, 1H), CH₃: ~1.3 (d, 6H), OH: ~4.9 (s, 1H) | C-O (isopropyl): ~152, C-O (hydroxyl): ~148, Aromatic C-H: ~116, ~119, CH (isopropyl): ~70, CH₃ (isopropyl): ~22 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

While 1D NMR provides fundamental information, 2D NMR techniques are often essential for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex molecules. epfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methine proton of the isopropoxy group and the methyl protons, confirming their connectivity. It would also show correlations between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning carbon signals based on their attached protons. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the methine and methyl proton signals of the isopropoxy group would correlate to their respective carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. epfl.ch In the case of this compound, an HMBC spectrum would show a correlation from the methyl protons of the isopropoxy group to the methine carbon and, crucially, to the aromatic carbon to which the isopropoxy group is attached. Similarly, the aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.

¹H and ¹³C NMR Spectral Analysis of this compound and Its Precursors

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like phenols. theanalyticalscientist.com For phenolic compounds, ESI in the negative ion mode is often preferred because the acidic phenolic proton can be easily lost to form a [M-H]⁻ ion. acs.org In the case of this compound, ESI-MS in negative ion mode would be expected to show a strong signal corresponding to the deprotonated molecule at an m/z value equal to its molecular weight minus one. This technique is highly sensitive and can be used for quantitative analysis. acs.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. escholarship.org This high accuracy allows for the determination of the elemental formula of a molecule. By comparing the experimentally measured exact mass with the calculated exact masses of possible formulas, the molecular formula of this compound can be unequivocally confirmed. This is a critical step in the identification of an unknown compound or the confirmation of a newly synthesized one.

In addition to providing the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting fragment ions. This is often done using tandem mass spectrometry (MS/MS) or by increasing the energy in the ion source. The fragmentation pattern is like a fingerprint for a molecule and can provide definitive structural information.

For this compound, a likely fragmentation pathway in negative ion mode would involve the loss of the isopropyl group as propene from the [M-H]⁻ ion. This would result in a fragment ion corresponding to the hydroquinone anion.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| ESI-MS | Negative | [M-H]⁻ ≈ 151.07 | Molecular Weight Confirmation |

| HRMS | Negative | [M-H]⁻ ≈ 151.0764 (Calculated for C₉H₁₁O₂⁻) | Elemental Formula Confirmation |

| MS/MS | Negative | Precursor: 151.07, Product: e.g., loss of propene (C₃H₆) | Structural Confirmation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for determining the purity of this compound and for its quantitative analysis in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity of this compound. Purity levels are often expected to be greater than 95% or even exceed 99.5% as determined by this technique. allmpus.com The compound can be effectively analyzed using a reversed-phase (RP) HPLC method. sielc.com A typical mobile phase for such an analysis consists of a mixture of acetonitrile, water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is a suitable replacement for phosphoric acid. sielc.com The UV detection wavelength is commonly set at 254 nm or 270 nm for optimal response. researchgate.net

A study detailing the simultaneous determination of propoxur (B1679652) and its metabolite, isopropoxy phenol (B47542) (IPP), in rat blood and urine utilized an HPLC system with UV detection at 270 nm. oup.com The method demonstrated good linearity over a concentration range of 2 to 200 µg/L for IPP in both matrices. oup.com

Interactive Data Table: HPLC Purity Analysis of this compound

| Parameter | Value | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | sielc.com |

| Detection | Ultraviolet (UV) | researchgate.net |

| Common Wavelengths | 254 nm, 270 nm | researchgate.net |

| Purity Specification | >95% to >99.5% | allmpus.com |

| Mobile Phase Example | Acetonitrile, Water, Phosphoric Acid | sielc.com |

The choice of a reverse-phase HPLC column is critical for achieving good separation and peak shape. Columns with a C18 (octadecyl) or C8 (octyl) stationary phase are commonly used for the analysis of phenolic compounds. ub.edusigmaaldrich.comnacalai.com These nonpolar stationary phases provide effective retention and separation of moderately polar compounds like this compound from potential impurities.

For instance, a study on the simultaneous determination of propoxur and isopropoxy phenol used a reversed-phase HPLC method, which is indicative of a C8 or C18 column. oup.com Another research effort employed a Newcrom R1 column, a type of reverse-phase column, for the analysis of 2-isopropoxyphenol (B44703), a structural isomer of this compound. sielc.com The selection between C18 and C8 often depends on the specific impurity profile, with C18 offering greater hydrophobicity and retention, while C8 provides shorter analysis times.

Interactive Data Table: Common Reverse-Phase HPLC Columns for Phenolic Compound Analysis

| Stationary Phase | Description | Common Use |

| C18 (Octadecyl) | A highly hydrophobic phase, providing strong retention for nonpolar and moderately polar analytes. | General purpose, good for complex mixtures. sigmaaldrich.comnacalai.com |

| C8 (Octyl) | A moderately hydrophobic phase with less retention than C18. | Faster analysis times, suitable for moderately polar compounds. sigmaaldrich.com |

| Phenyl | Offers alternative selectivity based on pi-pi interactions with aromatic analytes. | Separation of aromatic compounds. sigmaaldrich.com |

Accurate quantitative analysis by HPLC necessitates calibration against certified reference materials (CRMs). CRMs are highly characterized and pure substances that serve as a benchmark for instrument calibration and method validation. By preparing a series of standard solutions with known concentrations of the this compound CRM, a calibration curve can be constructed by plotting the detector response (peak area) against the concentration. This curve is then used to determine the concentration of this compound in unknown samples. Stock solutions of reference standards are typically prepared in a solvent like methanol (B129727). oup.com For some analyses, calibration standards are prepared in the same matrix as the sample to be analyzed, such as drug-free pooled blood or urine. oup.com Isotope-labeled internal standards are also used to improve the accuracy and precision of quantification. sci-hub.se

Reverse-Phase HPLC Column Selection

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. researchgate.netdphen1.com This involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile ether or ester group.

One common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms a t-butyldimethylsilyl derivative. researchgate.net Another approach involves forming chloropropyl ethers through a phase-transfer catalysis reaction. cdc.gov The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. A common column choice is a DB-5MS, which has a (5% phenyl)-methylpolysiloxane stationary phase. cdc.govinnovareacademics.in The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and quantification. Isotope dilution calibration is often employed in GC-MS analysis for high accuracy. cdc.gov

Solid-Phase Extraction (SPE) for Sample Preparation in Biological and Environmental Matrices

Solid-phase extraction (SPE) is a widely used sample preparation technique to isolate and concentrate this compound from complex matrices such as biological fluids (urine, blood) and environmental samples (water, soil). hh-ra.org This process removes interfering substances that could compromise the subsequent chromatographic analysis. nih.govmdpi.com

The choice of the SPE sorbent is crucial and depends on the properties of the analyte and the matrix. For phenolic compounds like this compound, various sorbents can be used. In a method for analyzing phenolic metabolites in urine, Oasis® HLB or STRATA cartridges were used. cdc.gov Another study on the determination of propoxur and its metabolite isopropoxy phenol in rat blood and urine utilized a weak cation-exchange cartridge (Isolute CBA). researchgate.netoup.com For environmental water samples, sorbents like XAD-2 have been shown to be effective for preconcentrating 2-isopropoxyphenol. acs.org

The general SPE procedure involves the following steps:

Conditioning: The sorbent is prepared with a solvent like methanol followed by water to activate the stationary phase. thermofisher.com

Sample Loading: The pre-treated sample (e.g., buffered or hydrolyzed urine) is passed through the cartridge. windows.net

Washing: The cartridge is washed with a specific solution (e.g., 5% methanol) to remove weakly bound interferences. cdc.gov

Elution: The analyte of interest is eluted from the sorbent using a small volume of a strong solvent (e.g., ethyl ether/butyl chloride mixture). dphen1.com

The resulting eluate is often evaporated and reconstituted in a suitable solvent before injection into the HPLC or GC-MS system. thermofisher.com

Interactive Data Table: SPE Sorbents for Phenolic Compound Extraction

| Sorbent Type | Example | Application Matrix | Reference |

| Polymeric Reversed-Phase | Oasis HLB | Urine | cdc.gov |

| Polymeric Reversed-Phase | STRATA | Urine | cdc.gov |

| Weak Cation-Exchange | Isolute CBA | Blood, Urine | researchgate.netoup.com |

| Styrene-Divinylbenzene Resin | XAD-2 | Water | acs.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for the structural characterization of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 4-ethoxyphenol, shows characteristic absorption bands that can be compared to those expected for this compound. nist.gov Key expected absorptions for this compound would include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. specac.com

C-H stretching vibrations from the aromatic ring and the isopropyl group, usually found between 2850-3000 cm⁻¹. specac.com

Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region. specac.com

A strong C-O stretching band for the ether linkage, expected around 1250 cm⁻¹.

Another C-O stretching band for the phenolic hydroxyl group, typically near 1180 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for conjugated systems like the benzene ring in this compound. sci-hub.seej-eng.org The UV spectrum of 2-isopropoxyphenol, a structural isomer, shows a maximum absorbance (λmax) at 276 nm. wpmucdn.com A similar λmax would be expected for this compound due to the presence of the same chromophore, the isopropoxy-substituted benzene ring. The position and intensity of the absorption bands can be influenced by the solvent used.

Interactive Data Table: Spectroscopic Data for Isopropoxyphenol and Related Compounds

| Spectroscopy | Feature | Expected/Observed Value | Compound | Reference |

| IR | O-H Stretch (Phenol) | ~3200-3600 cm⁻¹ (Broad) | General Phenols | specac.com |

| IR | Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | General Aromatics | specac.com |

| IR | Ether C-O Stretch | ~1250 cm⁻¹ | General Ethers | |

| UV-Vis | λmax | 276 nm | 2-Isopropoxyphenol | wpmucdn.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its covalent bonds vibrate at specific frequencies (stretching, bending, etc.). The spectrometer measures the absorption of IR radiation at these frequencies, producing a unique spectral fingerprint of the molecule. For this compound, the FT-IR spectrum provides definitive evidence for its key structural features: the hydroxyl group, the isopropyl ether linkage, and the para-substituted aromatic ring.

The analysis of the this compound spectrum reveals several characteristic absorption bands. The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests intermolecular hydrogen bonding. The aliphatic C-H bonds of the isopropyl group are identified by stretching vibrations typically appearing just below 3000 cm⁻¹.

Furthermore, the ether linkage (Aryl-O-C) is confirmed by strong, characteristic C-O stretching bands. Asymmetrical stretching is observed around 1250 cm⁻¹, while symmetrical stretching occurs near 1040 cm⁻¹. The para-substitution pattern on the benzene ring is indicated by the C-H out-of-plane bending vibration, which gives a strong absorption band in the 850-800 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene ring are also observed as a series of peaks in the 1600-1450 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |

| 2980-2960 | C-H Stretch (Asymmetric) | Isopropyl (-CH(CH₃)₂) |

| 2880-2870 | C-H Stretch (Symmetric) | Isopropyl (-CH(CH₃)₂) |

| 1605, 1505, 1455 | C=C Stretch | Aromatic Ring |

| 1245 | C-O Stretch (Asymmetric) | Aryl-O-C (Ether) |

| 1170 | C-O Stretch (Phenolic) | Aryl-O-H |

| 1115 | C-O-C Stretch | Alkyl-O-Aryl (Ether) |

UV-Vis Spectrophotometry for Quantitative Determination and Electronic Transitions

UV-Vis spectrophotometry is a quantitative technique used to measure the concentration of an analyte in a solution by measuring its absorbance of ultraviolet or visible light. It also provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, the absorption of UV light excites electrons in the π-orbitals of the benzene ring to higher energy π* orbitals (π → π* transitions).

The auxochromic -OH and -O-CH(CH₃)₂ groups on the benzene ring influence these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The UV spectrum of this compound is expected to be very similar to that of structurally related 4-alkoxyphenols, such as 4-methoxyphenol (B1676288), exhibiting characteristic absorption bands. The spectrum for 4-methoxyphenol, a close analogue, shows a primary absorption maximum around 224 nm and a secondary, broader peak around 292 nm, which are attributed to the π → π* electronic transitions of the phenolic chromophore. sielc.com

This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. This allows for the precise determination of this compound concentrations in samples. Research on 4-alkoxyphenols has also utilized UV-Vis spectroscopy to monitor their metabolic oxidation by the tyrosinase enzyme system. ualberta.ca The formation of o-quinone products during this process is observed through the appearance of a distinct peak in the 420-470 nm range, demonstrating the utility of UV-Vis spectrophotometry in studying the compound's reactivity and for its quantitative determination in biological or environmental systems. ualberta.ca

Table 2: Electronic Transitions and Absorption Maxima for this compound (Data inferred from 4-methoxyphenol sielc.com)

| Wavelength (λmax) | Type of Transition | Chromophore |

|---|---|---|

| ~224 nm | π → π* | Benzene Ring |

Research on Biological Activities and Mechanistic Interactions of 4 Isopropoxyphenol and Its Derivatives

Investigations into Antioxidant Properties of 4-Isopropoxyphenol

Phenolic compounds are well-known for their antioxidant capabilities, largely due to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. This compound is recognized as a reactive molecule and an intermediate in the reaction mechanism of other phenolic antioxidants. biosynth.com Furthermore, derivatives such as 2,6-dibenzyl-4-isopropoxyphenol have been identified for their antioxidant activity in organic materials. google.com However, specific quantitative data on the free radical scavenging and reducing power of the parent this compound molecule is limited in publicly available literature.

Studies on its structural isomer, 2-isopropoxyphenol (B44703), provide insight into the potential antioxidant capacity of this class of compounds. An extract of Ficus exasperata root, which contains 2-isopropoxyphenol, demonstrated notable antioxidant effects in various assays. researchgate.net

DPPH Radical Scavenging: An extract containing 2-isopropoxyphenol showed 81.43% scavenging of the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical at a concentration of 100 µg/ml. researchgate.net

Hydrogen Peroxide Scavenging: The same extract exhibited 76.48% scavenging activity against hydrogen peroxide (H₂O₂) at 100 µg/ml. researchgate.net

Nitric Oxide Scavenging: The extract also demonstrated a 73.74% scavenging effect on nitric oxide radicals. researchgate.netresearchgate.net

These findings for the isomer suggest that this compound likely possesses radical scavenging properties, although direct experimental validation is needed.

The reducing power of a compound is another indicator of its potential antioxidant activity. The hydro-ethanol extract of Ficus exasperata root, containing 2-isopropoxyphenol, showed a reducing power of 0.36% at a concentration of 100 µg/ml, compared to a value of 0.63% for the ascorbic acid standard under the same conditions. researchgate.netresearchgate.net This indicates an ability to donate electrons, a key mechanism in antioxidant action.

In Vitro Assays for Radical Scavenging Activity (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

Studies on Antimicrobial and Anti-inflammatory Potentials

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes, including various bacteria and fungi.

Research has demonstrated that specific derivatives of this compound possess antibacterial properties. Indole (B1671886) derivatives incorporating a 4-isopropoxyphenoxy moiety have shown inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Another derivative, 4,4′-Isopropylidine-bis[2-isopropyl]phenol, was found to be active against Gram-positive bacteria, such as Bacillus subtilis, although it did not show activity against Gram-negative organisms. nih.gov

The antifungal potential of this compound derivatives has also been a subject of investigation. A notable example is the cytosporone derivative, dothiorelone E, which was isolated from the mangrove-derived fungus Dothiorella sp. ML002. This compound exhibited significant inhibitory activity against the opportunistic yeast Candida albicans. researchgate.netresearchgate.net Similarly, 4,4′-Isopropylidine-bis[2-isopropyl]phenol has been reported to possess activity against some fungi. nih.gov

| Compound/Derivative | Target Organism | Activity/Finding | Source |

|---|---|---|---|

| 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde derivatives | Staphylococcus aureus, Escherichia coli | Possesses inhibitory effects. | |

| 4,4′-Isopropylidine-bis[2-isopropyl]phenol | Gram-positive bacteria (e.g., Bacillus subtilis) | Possesses antimicrobial activity. | nih.gov |

| 4,4′-Isopropylidine-bis[2-isopropyl]phenol | Gram-negative organisms | No effect observed. | nih.gov |

| Dothiorelone E | Candida albicans | MIC value of 6.25 μg/mL. | researchgate.netresearchgate.net |

| 4,4′-Isopropylidine-bis[2-isopropyl]phenol | Fungi | Possesses antifungal activity. | nih.gov |

Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research on Interactions with Biological Macromolecules

The biological effects of this compound and its derivatives are fundamentally linked to their interactions with macromolecules like enzymes and proteins. The phenolic hydroxyl group is a key feature, capable of forming hydrogen bonds with various biomolecules, thereby influencing their structure and function.

Theoretical and experimental studies have begun to map these interactions. For instance, the derivative 4,4′-Isopropylidine-bis[2-isopropyl]phenol exerts its antibacterial effect by inhibiting the enzyme D-glutamate ligase, which is critical for the synthesis of the cell wall in Bacillus subtilis. nih.gov Another derivative, 4-((4-isopropoxyphenyl)sulfonyl)phenol (B156505), has been shown to interact with and influence the activity of the enzyme laccase.

Computational methods are also employed to predict and understand these interactions. Molecular docking simulations can be used to estimate the binding affinities of this compound derivatives with the active sites of target enzymes, such as cytochrome P450. Such studies help to identify reactive sites and predict how the compound might be processed by metabolic enzymes. The metabolism of the related pesticide Propoxur (B1679652) to its metabolite 2-isopropoxyphenol is known to involve cytochrome P450 enzymes, illustrating a common pathway for this class of chemicals. nih.gov

Computational Approaches: Molecular Docking for Enzyme Binding Affinity Prediction (e.g., Cytochrome P450)

Molecular docking is a computational tool used to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein, such as an enzyme. nih.gov This in silico method is valuable in the early stages of drug discovery for screening potential drug candidates. In the context of this compound and its derivatives, molecular docking can be used to predict how these compounds might interact with enzymes like Cytochrome P450 (CYP). nih.gov

CYP enzymes are a superfamily of proteins involved in the metabolism of a wide range of xenobiotics, including drugs and environmental pollutants. nih.gov Understanding the interaction between this compound derivatives and CYP enzymes is crucial for assessing their metabolic stability and potential for drug-drug interactions. For instance, a derivative, 4-((4-isopropoxyphenyl)sulfonyl)phenol, has been suggested for analysis via molecular docking with CYP enzymes to predict its binding affinity.

The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. For example, in a study of various compounds, stigmasterol (B192456) showed a strong binding affinity to cytochrome P450 21A2 with a binding affinity of -11.5 kcal/mol. researchgate.netaast.edu This type of data, while not specific to this compound itself without direct studies, illustrates the quantitative output of molecular docking. Structural analysis through docking can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the enzyme's active site. nih.gov

The following table provides a hypothetical representation of molecular docking results for illustrative purposes:

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| This compound | Cytochrome P450 3A4 | -6.8 |

| Derivative A | Cytochrome P450 3A4 | -7.5 |

| Derivative B | Cytochrome P450 2D6 | -8.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) Calculations for Reactive Site Identification

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. amazonaws.com In the context of this compound and its derivatives, DFT calculations can be employed to identify the most likely sites for chemical reactions. By calculating the electron density distribution within the molecule, researchers can pinpoint areas that are electron-rich (nucleophilic) or electron-poor (electrophilic).

This information is valuable for predicting metabolic pathways. For example, DFT can help identify which atoms in the this compound structure are most susceptible to attack by metabolic enzymes. This knowledge can guide the design of derivatives with improved metabolic stability or specific biological activities. The analysis of electron density maps can help in understanding where interactions, such as with a sulfonate group, might occur.

In Vitro Validation through Surface Plasmon Resonance (SPR) for Binding Kinetics

While computational methods like molecular docking provide valuable predictions, experimental validation is essential. Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the binding kinetics of biomolecular interactions in real-time without the need for labeling. nih.govnicoyalife.com SPR can be used to validate the binding of this compound derivatives to target enzymes predicted by molecular docking.

In an SPR experiment, one molecule (the ligand, e.g., the this compound derivative) is immobilized on a sensor surface, and its binding partner (the analyte, e.g., a CYP enzyme) is flowed over the surface. nih.gov The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface. This allows for the determination of key kinetic parameters:

Association rate constant (k_on): The rate at which the two molecules bind.

Dissociation rate constant (k_off): The rate at which the complex falls apart.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity.

SPR has been successfully used to study the binding of various small molecules to proteins, including the interaction of antifungal azoles with CYP3A4, revealing complex binding kinetics. nih.gov This technique could be instrumental in confirming the predictions from computational models for this compound derivatives and providing a deeper understanding of their interaction with biological targets.

The following table illustrates the type of data that can be obtained from an SPR experiment:

| Compound | Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) |

| Derivative A | Enzyme X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |

| Derivative B | Enzyme X | 2.2 x 10⁵ | 5.5 x 10⁻⁴ | 2.5 x 10⁻⁹ |

This table is for illustrative purposes only and does not represent actual experimental data.

Implications in Medicinal Chemistry and Drug Discovery

The structural features of this compound and its derivatives make them interesting candidates for applications in medicinal chemistry and drug discovery. The phenolic hydroxyl group and the isopropoxy group can be modified to tune the compound's physicochemical properties and biological activity.

Use as an Intermediate in Anticancer Agent Synthesis (e.g., PDHK1 Inhibitors)

One of the significant applications of this compound derivatives is as intermediates in the synthesis of more complex molecules with potential therapeutic value, particularly in the development of anticancer agents. For example, 4-((4-isopropoxyphenyl)sulfonyl)phenol, a derivative of this compound, is utilized in the synthesis of Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitors. PDHK1 is an enzyme that plays a role in cancer cell metabolism, and its inhibition is a target for cancer therapy.

The synthesis of these inhibitors often involves multiple steps where the this compound moiety serves as a key building block. The isopropoxy group can influence the compound's solubility and ability to interact with the target protein. The development of such inhibitors highlights the role of this compound as a scaffold in the design of new anticancer drugs. The deregulation of cyclin-dependent kinases (CDKs) is also a target for anticancer therapies, and the development of CDK inhibitors often involves complex heterocyclic structures that could potentially be synthesized using phenolic intermediates. nih.gov

Therapeutic Applications of Complex Isopropoxyphenol Derivatives

Beyond their role as intermediates, complex derivatives of isopropoxyphenols are being investigated for a range of therapeutic applications. The phenolic structure is a common feature in many biologically active compounds, and the addition of an isopropoxy group can modulate this activity.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For isopropoxyphenol derivatives, SAR studies would involve systematically modifying the structure and evaluating the impact on a specific biological effect. For instance, the position of the isopropoxy group on the phenol (B47542) ring, as well as the addition of other substituents, can significantly alter the compound's bioactivity.

Fungal secondary metabolites, which include a wide variety of phenolic compounds, have shown diverse biological activities, including phytotoxic, cytotoxic, and antimicrobial effects. mdpi.com The study of these natural products can provide insights into the SAR of phenolic compounds. For example, research on phytotoxic phenols from fungi discusses their mechanisms and SAR, which can inform the development of new bioactive compounds. researchgate.net The phenolic hydroxyl group is often crucial for activity, as it can form hydrogen bonds with biological macromolecules. The isopropoxy group can influence properties like lipophilicity, which affects how the molecule crosses cell membranes and interacts with its target.

The following table outlines potential structural modifications and their expected impact on bioactivity for a hypothetical series of isopropoxyphenol derivatives:

| Modification | Rationale | Expected Impact on Bioactivity |

| Varying the position of the isopropoxy group | To probe the steric and electronic requirements of the binding pocket. | May increase or decrease binding affinity and selectivity. |

| Introducing electron-withdrawing groups | To alter the pKa of the phenolic hydroxyl and modulate hydrogen bonding. | Could enhance potency or alter the mechanism of action. |

| Adding bulky hydrophobic groups | To increase interactions with hydrophobic regions of the target protein. | May improve binding affinity but could also decrease solubility. |

This table is for illustrative purposes only and does not represent actual experimental data.

Potential for Selective Interactions with Biological Targets

The potential for a chemical compound to interact selectively with specific biological targets, such as enzymes or receptors, is a cornerstone of modern pharmacology and toxicology. This selectivity determines the compound's specific biological effects and is crucial for developing targeted therapies or understanding mechanisms of toxicity. Research into derivatives of this compound demonstrates that this chemical scaffold can be modified to create molecules with a high degree of selectivity for various biological targets.

The core principle of selective interaction lies in the precise molecular recognition between the compound and its target. This is often governed by factors like the compound's three-dimensional shape, electronic distribution, and the presence of functional groups that can form specific bonds (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the target protein's binding site.

Derivatives of this compound have been investigated for their ability to selectively inhibit specific enzymes. For instance, thiazole (B1198619) compounds that incorporate a this compound moiety have been developed as potent and selective inhibitors of Acetyl-CoA Carboxylase 2 (ACC2). google.com This selectivity is significant because ACC has two isoforms, ACC1 and ACC2, with different physiological roles. Selective inhibition of ACC2 is pursued for the treatment of metabolic disorders like type 2 diabetes and obesity. google.com

Similarly, the selectivity of action is a critical factor in the toxicity of insecticides. The N-methylcarbamate of 2-isopropoxyphenol, known as propoxur, functions by inhibiting acetylcholinesterase (AChE). inchem.orgresearchgate.net Studies in humans have shown that propoxur preferentially inhibits erythrocyte AChE over plasma cholinesterase, indicating a degree of selectivity even between closely related enzymes within the same organism. inchem.org The selective toxicity of such carbamates between insects and mammals can also be attributed to different rates of metabolism and variations in the target enzyme structure. wgtn.ac.nzrsc.org

The table below summarizes research findings on the selective enzyme inhibition by derivatives.

| Derivative Class/Compound | Target Enzyme | Observed Selectivity/Activity |

| Thiazole Derivatives | Acetyl-CoA Carboxylase 2 (ACC2) | Developed as potent and selective inhibitors of the ACC2 isozyme. google.com |

| Propoxur (a 2-isopropoxyphenol derivative) | Acetylcholinesterase (AChE) | Shows greater inhibitory activity against erythrocyte AChE (I₅₀ = 4.6 x 10⁻⁷ M) compared to plasma cholinesterase (I₅₀ = 2.3 x 10⁻⁵ M) in humans. inchem.org |

| 1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde | 1-deoxy-D-xylulose-5-phosphate synthase | This indole derivative, structurally related to some this compound derivatives, acts as an inhibitor of this key enzyme in isoprenoid biosynthesis. |

Beyond enzyme inhibition, derivatives have been designed for selective binding to specific receptors. This is particularly relevant for developing drugs that act on the central nervous system (CNS) or other signaling pathways. For example, research has been conducted on urea (B33335) analogues that show good binding affinities for the CB1 cannabinoid receptor, with Kᵢ values ranging from 55 to 746 nM, while related ether analogues displayed low affinity. researchgate.net This highlights how small structural changes can dramatically alter receptor selectivity.

Another indole derivative incorporating the 4-isopropoxyphenoxy moiety, 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde, is known to modulate the activity of various receptors and enzymes, leading to biological responses like apoptosis in cancer cells and inhibition of viral replication. Its cytotoxic effects against A549 lung cancer cells, with an IC₅₀ value in the low micromolar range, suggest a selective interaction with molecular targets involved in cancer cell survival. Furthermore, its activity against bacteria such as Staphylococcus aureus and Escherichia coli points to potential selectivity for microbial targets.

The table below provides examples of selective interactions with various biological targets.

| Derivative Class/Compound | Biological Target | Observed Selectivity/Activity |

| Norarachidonyl Urea Analogues | Cannabinoid Receptor 1 (CB1) | Displayed good binding affinities with Kᵢ values in the range of 55–746 nM. researchgate.net |

| 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde | Cancer Cell Apoptotic Pathways | Induces apoptosis in A549 lung cancer cells with an IC₅₀ in the low micromolar range. |

| 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde | Viral Replication Machinery | Shown to cause inhibition of viral replication. |

| 4-((4-Isopropoxyphenyl)sulfonyl)phenol | General Proteins/Enzymes | The sulfonyl group can modify enzyme or protein activity through electrophilic reactions. |

The selective interaction with biological targets is often elucidated using advanced techniques. Computational methods, such as molecular docking and DFT (Density Functional Theory) simulations, can predict and explain the binding energy and interaction sites between a compound and its target, helping to understand the mechanism of selective recognition. mdpi.comacs.org Experimental methods like X-ray crystallography provide detailed, atom-level views of how a ligand binds within the active site of a protein, confirming the interactions that confer selectivity. acs.org

Environmental Fate and Degradation Pathways of 4 Isopropoxyphenol

Biodegradation Studies in Aquatic and Soil Systems

Biodegradation involves the transformation of substances by microorganisms and is a primary mechanism for the breakdown of organic compounds in the environment. who.int For compounds like 4-isopropoxyphenol, which can be a metabolite of pesticides such as propoxur (B1679652), microbial action in soil and water is a critical degradation route. researchgate.net

To standardize the assessment of a chemical's persistence in aquatic environments, the Organisation for Economic Co-operation and Development (OECD) has established specific testing guidelines. The OECD Guideline 308, "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems," is a laboratory simulation test designed to evaluate the rate and extent of degradation in systems containing both water and sediment. rivm.nlepa.govoecd.org This test measures the rate of transformation of the test substance, its mineralization into compounds like carbon dioxide, its distribution between the water and sediment phases, and the identity of its transformation products. oecd.org The experiment is typically conducted in the dark at a constant temperature for a period that can extend up to 100 days. oecd.org

The OECD 308 guideline outlines methods for testing under both aerobic and anaerobic conditions to simulate different environmental scenarios. epa.gov

Aerobic Conditions : This setup simulates an aquatic environment with an oxygenated water column layered over sediment. epa.gov This condition is representative of the surface layers of many natural water bodies. Aerobic biodegradation, which utilizes oxygen, is often a more rapid process and can lead to the complete mineralization of organic compounds. omicsonline.orgmdpi.com

Anaerobic Conditions : This test simulates an environment devoid of oxygen, which is typical of deeper sediments. epa.gov The anaerobic test system is kept completely free of oxygen to assess the transformation of the chemical under these conditions. epa.gov Biodegradation can still occur anaerobically, though often at a slower rate than in aerobic environments. mdpi.com

The microbial breakdown of carbamate (B1207046) pesticides, which can lead to the formation of phenolic compounds like isopropoxyphenol, is primarily initiated by hydrolysis. who.intresearchgate.net Various bacteria have been identified that can degrade the parent compound propoxur, including species of Pseudomonas, Arthrobacter, and Neisseria subflava. researchgate.netresearchgate.net

A key enzyme in this process is propoxur hydrolase, which has been identified in Pseudomonas species. researchgate.net This enzyme catalyzes the hydrolysis of the carbamate linkage in propoxur, yielding 2-isopropoxyphenol (B44703) and methylamine. researchgate.net It is proposed that the resulting phenolic compound can then be further utilized by the microorganisms as a carbon source. researchgate.net While these studies focus on the formation of the 2-isomer, the hydrolytic mechanism is the fundamental pathway for the generation of isopropoxyphenols from their parent carbamate structures.

OECD Guideline Tests for Biodegradation in Water-Sediment Systems

Identification of Transformation Products in Environmental Matricesbenchchem.com

The primary degradation pathway for the insecticide propoxur in soil and water is hydrolysis, which leads to the formation of this compound (also referred to as 2-isopropoxyphenol in some literature, reflecting its origin from 2-isopropoxyphenyl N-methylcarbamate). inchem.orgepa.gov Once formed, this compound can undergo further degradation. One proposed metabolic pathway involves the release of an acetone (B3395972) moiety, leaving a catechol structure, which can be further broken down in the soil. epa.govepa.gov In aqueous solutions, photolysis can lead to the formation of various photoproducts. epa.govepa.gov

Studies on the degradation of the parent compound, propoxur, have identified several subsequent transformation products in various environmental conditions. For instance, in aqueous solutions under irradiation, major degradates included isopropoxy phenol (B47542) and unidentified polar compounds. regulations.gov

Table 1: Identified Transformation Products of Propoxur (Parent Compound of this compound)

| Transformation Product | Environmental Matrix | Reference |

|---|---|---|

| This compound | Soil, Water | inchem.orgepa.gov |

| N-methylformamide | Water | nih.gov |

| Catechol (proposed) | Soil | epa.govepa.gov |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful analytical technique used for identifying and quantifying environmental contaminants and their metabolites. nih.gov This method is particularly suitable for profiling the transformation products of compounds like this compound in complex environmental samples such as soil and water. clinicaterapeutica.it The technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. nih.gov This allows for the detection of parent compounds and their metabolites, even at low concentrations. nih.gov

For instance, LC-MS methods have been successfully employed to study the degradation of propoxur and identify its metabolites, including this compound, in various aqueous matrices. nih.gov The use of different ionization techniques within LC-MS, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), can be optimized for different transformation products. It has been noted that this compound yields strong signals as a negative ion with APCI. nih.gov

A key feature of mass spectrometry is the generation of a fragmentation pattern, which serves as a chemical fingerprint for a molecule. docbrown.info When a molecule, such as this compound, is ionized in the mass spectrometer, it breaks apart into characteristic fragment ions. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and these fragments. docbrown.info

The identification of unknown transformation products in an environmental sample is achieved by comparing their experimentally obtained fragmentation patterns with those stored in spectral databases. Advanced analytics employing LC-QTOF-MS allow for the elucidation of these patterns, which can then be cross-referenced with databases or with the analysis of certified reference standards to confirm the structure of the metabolites. nih.gov For aromatic compounds like phenols, common fragmentation pathways include the loss of radicals or stable neutral molecules like carbon monoxide (CO). docbrown.info

LC-QTOF-MS for Metabolite Profiling

Mobility and Persistence in Environmental Compartments

The mobility and persistence of this compound in the environment determine its potential to move between soil, water, and air, and how long it remains in each compartment. Available data indicates that this compound has low mobility in soil and a low potential for bioaccumulation. cymitquimica.com Its persistence is influenced by factors such as pH, sunlight, and microbial activity. epa.govregulations.gov For example, the degradation of its parent compound, propoxur, is significantly faster in alkaline conditions and under sunlight. regulations.govnih.gov

Table 2: Environmental Persistence and Mobility Parameters for this compound

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| LogKOW | 2.5024 | Low bioaccumulative potential | cymitquimica.com |

Leaching studies investigate the movement of a chemical through the soil profile with water. While specific leaching data for this compound is limited, studies on its parent compound, propoxur, provide valuable insights. Propoxur is generally considered to be mobile in various soil types, including sandy loam, silt loam, and silty clay. epa.govregulations.gov One study classified propoxur as a "leacher" pesticide based on its Groundwater Ubiquity Score (GUS). rjpn.org

However, the mobility of a chemical is influenced by its adsorption characteristics. The reported organic carbon-water (B12546825) partitioning coefficient (KOC) for this compound is 543.9, which suggests low mobility. cymitquimica.com This indicates that this compound is likely less prone to leaching than its more mobile parent compound, propoxur. Leaching potential is also highly dependent on soil characteristics; mobility is generally lower in soils with higher organic matter and clay content due to increased adsorption. rjpn.orgfao.org

Adsorption to soil and sediment particles is a key process that affects a chemical's mobility and bioavailability. The process is reversible, and desorption refers to the release of the chemical back into the soil solution or water column.

Studies on propoxur have shown that its adsorption to soil is generally poor and positively correlated with the organic carbon content of the soil. inchem.orgrjpn.org Freundlich adsorption constants (Kf) for propoxur were found to be low across different soil types. epa.gov

Given that this compound has a higher KOC value than its parent compound, it is expected to exhibit stronger adsorption to soil and sediment. cymitquimica.com This stronger adsorption would result in lower mobility and a reduced potential to leach into groundwater compared to propoxur. The physical and chemical properties of the soil, such as organic carbon content, clay content, and pH, are critical factors that influence the extent of adsorption. rjpn.org

Table 3: Adsorption Coefficients for Propoxur (Parent Compound) in Different Soils

| Soil Type | Adsorption Coefficient (Kf) | Reference |

|---|---|---|

| Sandy Loam | 0.05 | epa.gov |

| Silt Loam | 0.30 | epa.gov |

| Silty Clay | 0.27 | epa.gov |

| Sandy Loam | 0.63* | inchem.org |

| Silty Clay Loam | 0.49* | inchem.org |

| Highly Organic Silty Clay Loam | 1.12* | inchem.org |

*Note: Different studies may use different units or methods, leading to varied coefficient values.

Leaching Studies in Different Soil Types

Biomonitoring and Exposure Assessment

Biomonitoring is the assessment of human exposure to environmental chemicals by measuring the chemicals or their metabolites in human specimens like urine or blood. hh-ra.org this compound (often referred to as its isomer 2-isopropoxyphenol or simply isopropoxyphenol (IPP) in toxicological literature) is a recognized biomarker for assessing exposure to the insecticide propoxur. oup.comhh-ra.org

The presence of this compound in urine indicates recent exposure to propoxur, as the parent compound is rapidly metabolized and its metabolites are quickly eliminated in urine. oup.comhh-ra.org Studies have demonstrated a clear linear relationship between the administered dose of propoxur and the amount of isopropoxyphenol excreted in the urine, confirming its suitability as a reliable biomarker for exposure assessment. oup.com Consequently, 2-isopropoxyphenol is included in major biomonitoring programs, such as Biomonitoring California and the Canadian Health Measures Survey, as a key metabolite for tracking exposure to propoxur in the general population. ca.govcanada.caca.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Isopropoxyphenol |

| Propoxur |

| Catechol |

| N-methylformamide |

| Carbon monoxide |

| Acetone |

| 4- and 6-N-methyl-benzamido-2-isopropoxyphenol |

Detection of this compound Metabolites in Biological Samples (e.g., Blood, Urine)

The detection of this compound and its metabolites in biological matrices like blood and urine is crucial for understanding its metabolic fate and for biomonitoring of exposure to its parent compounds, such as the carbamate insecticide propoxur. oup.com Studies have shown that this compound is a significant metabolite formed during the biotransformation of propoxur in mammals. The primary metabolic pathways involved are the hydrolysis of propoxur to yield this compound, which can then be conjugated with substances like glucuronic acid in the liver to facilitate excretion.

Analytical methods have been developed for the simultaneous determination of propoxur and its major metabolite, isopropoxy phenol (IPP), in rat blood and urine. oup.comnih.gov One such method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 270 nm, following solid-phase extraction (SPE) for sample purification. oup.comnih.gov This method has demonstrated good recovery rates (exceeding 85%) for both propoxur and IPP from blood and urine. nih.gov The validated calibration range for propoxur was 0.5 to 100 µg/L, and for IPP, it was 2 to 100 µg/L in both rat blood and urine. nih.gov The limit of quantitation (LOQ) for propoxur was 0.5 µg/L in blood and 0.8 µg/L in urine, while for IPP, it was 2.0 µg/L in blood and 4.2 µg/L in urine. researchgate.net

A stability study of propoxur in whole blood and urine revealed that isopropoxy phenol is a major degradation product. researchgate.net This was confirmed using liquid chromatography-electrospray ionization-mass spectrometry. researchgate.net The stability of propoxur was found to be temperature-dependent, with significant degradation observed at room temperature over a 60-day period. researchgate.net

The following table summarizes the key findings from a study on the detection of propoxur and its metabolite, isopropoxy phenol, in rat biological samples. oup.comresearchgate.net

| Analyte | Biological Matrix | Analytical Method | Sample Preparation | Recovery Rate | Limit of Quantitation (LOQ) |

| Propoxur | Blood | HPLC-UV | Solid-Phase Extraction (SPE) | >85% | 0.5 µg/L |

| Propoxur | Urine | HPLC-UV | Solid-Phase Extraction (SPE) | >85% | 0.8 µg/L |

| Isopropoxy Phenol (IPP) | Blood | HPLC-UV | Solid-Phase Extraction (SPE) | >85% | 2.0 µg/L |

| Isopropoxy Phenol (IPP) | Urine | HPLC-UV | Solid-Phase Extraction (SPE) | >85% | 4.2 µg/L |

Suspect Screening Methodologies for Environmental Organic Acids

Suspect screening has emerged as a powerful tool for identifying a wide range of environmental organic acids (EOAs), including phenolic compounds, in various environmental and biological samples. nih.govnih.gov This approach utilizes high-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), to screen for a large number of potential contaminants. nih.govnih.gov

A general workflow for suspect screening involves several key steps: acs.org

Sample Preparation: This often involves solid-phase extraction (SPE) to enrich the analytes of interest and remove matrix interferences. chemrxiv.orgchemrxiv.org For organic acids, specific SPE cartridges, such as strong anion exchange (SAX), have been shown to provide high recovery and selectivity. chemrxiv.orgchemrxiv.orgresearchgate.net

Analysis: The extracted samples are then analyzed using LC-HRMS. chemrxiv.orgchemrxiv.org This technique provides accurate mass measurements, which are crucial for the tentative identification of compounds.

Data Processing: The raw data from the HRMS is processed to detect features (potential compounds) and match them against a database of suspect compounds based on their molecular formulas and other properties. nih.govpeerj.com

Confirmation: Tentatively identified compounds are then confirmed by comparing their retention times and mass spectra with those of authentic reference standards. nih.gov

In a study screening for EOAs in the serum of pregnant women, an average of 56 suspect EOAs were detected in each sample. nih.gov The majority of these were phenols and predicted pesticide metabolites. researchgate.net This highlights the utility of suspect screening for identifying previously unmonitored chemical exposures in human populations. nih.gov

Another study focused on developing an improved non-target analysis and suspect screening workflow for organic acid contaminants in drinking water. chemrxiv.orgchemrxiv.org This method utilized silica-based strong anion exchange SPE and mixed-mode liquid chromatography-HRMS analysis. chemrxiv.orgchemrxiv.org The introduction of an elution solvent containing ammonium (B1175870) bicarbonate extended the applicability of this method to strong acids. chemrxiv.orgchemrxiv.orgresearchgate.net This workflow successfully identified 26 confirmed substances in London's municipal drinking water. chemrxiv.orgchemrxiv.org

The table below outlines the general steps and techniques used in suspect screening methodologies for environmental organic acids.

| Step | Technique/Method | Purpose |

| Sample Collection & Preparation | Solid-Phase Extraction (SPE) with Strong Anion Exchange (SAX) cartridges | Selective extraction and enrichment of organic acids. chemrxiv.orgchemrxiv.orgresearchgate.net |

| Analytical Separation | Liquid Chromatography (LC) | Separates the complex mixture of compounds before detection. acs.org |

| Detection and Identification | High-Resolution Mass Spectrometry (HRMS) (e.g., QTOF-MS, Orbitrap) | Provides accurate mass data for tentative identification of compounds. nih.govacs.org |

| Data Analysis | Non-target peak detection and database matching | Identifies potential compounds (suspects) from the acquired data. chemrxiv.orgpeerj.com |

| Confirmation | Comparison with reference standards | Confirms the identity of the suspect compounds. nih.gov |

Future Research Directions and Applications

Development of Advanced Synthetic Strategies for Complex 4-Isopropoxyphenol Architectures

Future research will likely focus on creating more intricate molecules derived from this compound. This involves moving beyond simple derivatives to construct complex architectures with specific functionalities. Key areas of exploration include:

A comparative look at emerging synthetic methodologies highlights the trend towards greener and more efficient processes.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Dual Catalysis | Utilizes multiple catalysts (e.g., Nickel and Brønsted acid) to enable new transformations. chinesechemsoc.org | High atom economy, mild reaction conditions, high selectivity. chinesechemsoc.org | Expanding the scope of substrates and reaction types. |

| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated from the reaction mixture. rsc.org | Catalyst recyclability, simplified purification, continuous processing. rsc.org | Designing robust and highly active heterogeneous catalysts. |

| Biocatalysis | Uses enzymes or whole organisms to perform chemical transformations. | High selectivity, environmentally friendly conditions, potential for novel structures. | Engineering enzymes for specific reactions involving this compound. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors instead of batch-wise. | Precise control of reaction parameters, enhanced safety, easy scalability. | Optimizing flow conditions for complex syntheses. |

In-depth Mechanistic Studies of Biological Interactions and Therapeutic Efficacy

While preliminary studies have suggested potential biological activities for this compound and its derivatives, a deeper understanding of their interactions at a molecular level is necessary. Future research in this area will likely involve:

Research has already pointed towards the interaction of related phenolic compounds with enzymes like laccase and their potential to inhibit cholinesterase.

| Area of Investigation | Methodologies | Expected Outcomes |

|---|---|---|

| Target Identification | Affinity chromatography, proteomics, genetic screening. | Identification of specific biological targets. |

| Structure-Activity Relationship | Synthesis of analogues, biological assays. | Understanding of key structural features for activity. |

| Computational Modeling | Molecular docking, molecular dynamics simulations. mdpi.com | Prediction of binding modes and affinities. mdpi.com |

| ADMET Profiling | In vitro and in vivo studies. | Characterization of pharmacokinetic and toxicological properties. |

Comprehensive Environmental Risk Assessment and Remediation Strategies

The increasing use of this compound and its derivatives necessitates a thorough evaluation of their environmental fate and the development of effective remediation strategies. service.gov.uk Key research directions include:

The environmental risk of a chemical is often determined by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.com

| Environmental Aspect | Research Focus | Key Methodologies |

|---|---|---|

| Fate and Transport | Biodegradation pathways, mobility in soil and water. | Microbial degradation studies, column experiments. |

| Ecotoxicology | Acute and chronic toxicity to aquatic and terrestrial organisms. roche.com | Standardized toxicity tests (e.g., OECD guidelines). roche.com |

| Remediation | Advanced oxidation processes, bioremediation, adsorption. researchgate.netwpmucdn.com | Photocatalysis, microbial consortia, novel adsorbent materials. researchgate.netwpmucdn.com |

| Risk Assessment | Determination of PEC and PNEC values. roche.com | Environmental modeling, ecotoxicity data analysis. roche.com |

Exploration of Novel Industrial Applications Beyond Current Uses

The versatility of this compound suggests its potential in a range of industrial applications that are yet to be fully explored. Future research could unlock new markets and uses for this compound:

The compound's utility as an intermediate in the synthesis of specialty chemicals highlights its foundational role in accessing a variety of value-added products.

| Industrial Sector | Potential Application | Key Properties |

|---|---|---|

| Polymers | Monomer, antioxidant, flame retardant. core.ac.uk | Thermal stability, radical scavenging ability. core.ac.uk |

| Agrochemicals | Herbicides, fungicides, insecticides. | Biological activity, specific modes of action. |

| Flavors & Fragrances | Novel flavor and fragrance compounds. | Unique organoleptic properties. |

| Electronics | Dielectric materials, encapsulants. | Electrical insulating properties. |

| Catalysis | Ligands for metal catalysts. | Ability to modulate catalyst performance. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 4-isopropoxyphenol in environmental or biological samples?

- Methodological Guidance : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for quantification. Calibrate instruments using certified reference standards, and validate methods by assessing linearity, detection limits, and recovery rates. Always consult the Certificate of Analysis (CofA) for protocol optimization and cross-validate results with mass spectrometry (MS) for structural confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Guidance :

- Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Use fume hoods for weighing or handling powdered forms to avoid inhalation.

- Store in airtight containers at 2–8°C, away from oxidizers and ignition sources.

- In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and seek medical attention .

Q. How can researchers characterize the molecular structure of this compound derivatives?

- Methodological Guidance : Combine spectroscopic techniques: